2-(1-Acetylpiperidin-4-yl)propenal is a chemical compound that belongs to the class of piperidine derivatives. These derivatives are notable for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The compound is recognized for its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules. Its structure features a piperidine ring substituted with an acetyl group and an unsaturated aldehyde, which may contribute to its reactivity and biological properties .
2-(1-Acetylpiperidin-4-yl)propenal is classified as a piperidine derivative, specifically a substituted piperidine compound with an aldehyde functional group. This classification places it within a broader category of compounds that exhibit significant pharmacological activities and serve as intermediates in organic synthesis .
The synthesis of 2-(1-Acetylpiperidin-4-yl)propenal can be achieved through several synthetic routes:
The reaction mechanism may involve nucleophilic attack by the piperidine nitrogen on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate, which subsequently undergoes dehydration to yield the final product .
The molecular structure of 2-(1-Acetylpiperidin-4-yl)propenal features:
The molecular formula for 2-(1-Acetylpiperidin-4-yl)propenal is . The compound has specific stereochemical configurations that can influence its biological activity and interaction with biological targets .
2-(1-Acetylpiperidin-4-yl)propenal can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The choice of conditions significantly affects the yields and selectivity of the products formed during these transformations .
The mechanism of action for 2-(1-Acetylpiperidin-4-yl)propenal involves its interaction with specific biological targets, potentially modulating neurotransmitter systems or receptor activity. The presence of both a piperidine ring and an aldehyde group suggests it could interact with various proteins or enzymes, influencing physiological processes such as pain perception or mood regulation .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound, confirming functional groups and structural integrity .
2-(1-Acetylpiperidin-4-yl)propenal has several scientific uses:
The strategic fusion of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one substructure (HS203873) with acrylic acid derivatives (e.g., INF39) represents a pioneering pharmacophore hybridization approach for developing NLRP3 inflammasome inhibitors. This design leverages the covalent binding capability of acrylate electrophiles and the confirmed NLRP3 binding affinity of the benzoimidazolone-piperidine scaffold. The synthesis of 2-(1-acetylpiperidin-4-yl)propenal derivatives initiates with the preparation of α,β-unsaturated carbonyl intermediates through Horner-Wadsworth-Emmons reactions. For instance, phosphonate esters react with formaldehyde under basic conditions to yield acrylic esters, which undergo deprotection and subsequent coupling with 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one using peptide-coupling agents (HBTU/HOBt/DIEA) [1].
A critical advancement involves replacing the acrylic acid’s carboxylic group with an electrophilic propenal moiety. This modification enhances reactivity toward nucleophilic residues in the NLRP3 NACHT domain while maintaining spatial compatibility. The propenal group’s α,β-unsaturated system facilitates Michael addition with cysteine thiols, enabling irreversible binding—a mechanism validated through ATPase inhibition assays showing IC₅₀ values of 2–5 µM for lead compounds [1] [2].
Table 1: Key Intermediates in Propenal Hybrid Synthesis
Intermediate | Structure | Role in Synthesis |
---|---|---|
Phosphonate 24 | (EtO)₂P(O)CH₂CO₂tBu | Acrylate precursor via olefination |
Compound 25 | (EtO)₂P(O)CH=CHCO₂tBu | Unsaturated ester for piperidine coupling |
Intermediate 26 | 1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Core pharmacophore for fusion |
Efficient conjugation of the propenal moiety to the N-acetylpiperidine core demands precise optimization of amide bond formation and alkylation protocols. Scalable routes employ carbonyldiimidazole (CDI)-mediated coupling between carboxylic acids and piperidin-4-amine derivatives in dichloromethane, yielding 70–85% of acetylated intermediates. For N-alkylation, sodium hydride or triethylamine facilitates SN₂ reactions between 4-hydroxypiperidines and α-haloaldehydes (e.g., 3-bromopropenal) in acetonitrile at 60°C [4] [6].
Notably, protecting group strategies significantly impact yields. Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen prevents undesired quaternization during acrylation steps. Subsequent deprotection with trifluoroacetic acid (10% in DCM) followed by acetylation affords the 1-acetylpiperidin-4-yl moiety—a modification proven to enhance blood-brain barrier permeability in related NLRP3 inhibitors [1] [6]. Recent methodologies emphasize flow chemistry techniques to optimize exothermic deprotection steps, reducing racemization and improving batch consistency (purity >98% by HPLC) [4].
While initial hybrids featured covalent acrylamide warheads, structural tuning of the propenal substituent enables non-covalent inhibition. Derivatives with electron-withdrawing groups (e.g., 4-CF₃-phenylpropenal) exhibit reduced electrophilicity (Michael acceptor reactivity <0.5 µM⁻¹s⁻¹) but retain sub-micromolar NLRP3 affinity. This shift is attributed to the propenal carbonyl’s capacity for hydrogen-bond interactions with ATP-binding site residues (e.g., Lys127, Arg578), as confirmed through molecular docking simulations [1] [2].
Table 2: Impact of Propenal Electrophilicity on NLRP3 Inhibition
Propenal Derivative | *Electrophilicity (ω) | IL-1β Inhibition IC₅₀ (µM) | Inhibition Mechanism |
---|---|---|---|
2-(1-Acetylpiperidin-4-yl)propenal | 8.7 eV | 1.2 ± 0.3 | Covalent (irreversible) |
3-(4-Nitrophenyl)propenal | 7.1 eV | 3.8 ± 0.6 | Non-covalent |
Acrolein (propenal reference) | 10.2 eV | >50 | Non-specific alkylation |
*Electrophilicity index ω calculated via DFT at B3LYP/6-31G level*
Crucially, propenal hydration in physiological buffers generates diol species that reversibly occupy the NLRP3 NACHT domain’s nucleotide-binding pocket. This equilibrium (Kₕyd ≈ 10³ M⁻¹) enables sustained target engagement without irreversible protein modification—a key advantage for chronic inflammatory conditions [2] [8].
The spacer length between the piperidine nitrogen and propenal moiety critically modulates NLRP3 inhibitory potency. Systematic comparisons reveal:
Synthetic routes for spacer elongation involve succinimide ester couplings (DCC/NHS) between Boc-protected amino acids (β-alanine, γ-aminobutyric acid) and benzoimidazolone intermediates, followed by propenal functionalization. Molecular dynamics simulations confirm that n=3 spacers adopt a folded conformation positioning the propenal carbonyl within 2.9 Å of catalytic residue Lys127, while longer chains induce entropic penalties [1].
Table 3: Spacer Length Effects on Pharmacological Profiles
Spacer Chain | Representative Compound | IL-1β Release IC₅₀ (µM) | ATPase Inhibition (%) |
---|---|---|---|
–CH₂– (n=1) | Compound 2 | >10 | 15 ± 3 |
–CH₂CH₂– (n=2) | Compound 6 | 4.2 ± 0.7 | 42 ± 6 |
–CH₂CH₂CH₂– (n=3) | Compound 7 | 1.5 ± 0.2 | 92 ± 4 |
–CH₂CH₂CH₂CH₂– (n=4) | Compound 8 | 2.1 ± 0.3 | 88 ± 5 |
Data in LPS/ATP-stimulated THP-1 macrophages at 10 µM compound concentration [1]
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: